molecular formula C13H25N3O3 B13015348 tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate CAS No. 1308650-47-6

tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate

Cat. No.: B13015348
CAS No.: 1308650-47-6
M. Wt: 271.36 g/mol
InChI Key: RDRJEKGXODGJMC-UHFFFAOYSA-N
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Description

tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a piperazine ring and a tert-butyl carbamate group. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate typically involves the reaction of N-Boc piperazine with appropriate reagents. One common method involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile. The reaction mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds, including amides, sulfonamides, and Mannich bases .

Biology: In biological research, this compound is studied for its potential biological activities. It has shown moderate antibacterial and antifungal activities against several microorganisms .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing piperazine rings are known for their diverse biological activities, including anticancer, antiparasitic, and antihistamine properties .

Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable intermediate in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is unique due to its specific structure, which includes a piperazine ring and a tert-butyl carbamate group. This structure imparts specific physicochemical properties and biological activities that may differ from other similar compounds. For example, the presence of the oxo group in the compound can influence its reactivity and interaction with biological targets .

Properties

CAS No.

1308650-47-6

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-(4-oxo-4-piperazin-1-ylbutyl)carbamate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-6-4-5-11(17)16-9-7-14-8-10-16/h14H,4-10H2,1-3H3,(H,15,18)

InChI Key

RDRJEKGXODGJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N1CCNCC1

Origin of Product

United States

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